molecular formula C24H40LiN7O17P3S B563495 N-Propionyl coenzyme a lithium salt CAS No. 108321-21-7

N-Propionyl coenzyme a lithium salt

Cat. No.: B563495
CAS No.: 108321-21-7
M. Wt: 830.6 g/mol
InChI Key: CXNLEKKSVXVZAF-IEQRABFGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propionyl coenzyme A lithium salt can be synthesized through the reaction of propionic acid with coenzyme A in the presence of lithium ions. The reaction typically involves the activation of propionic acid to propionyl chloride, followed by its reaction with coenzyme A under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize product quality .

Chemical Reactions Analysis

Types of Reactions

N-Propionyl coenzyme A lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various acyl-CoA derivatives, which are crucial intermediates in metabolic pathways. These derivatives play significant roles in energy production and biosynthesis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Propionyl coenzyme A lithium salt is unique due to its specific role in the catabolism of branched-chain amino acids and its involvement in the methylaspartate cycle. Unlike other acyl-CoA derivatives, it is specifically formed during the β-oxidation of odd-chain fatty acids and plays a critical role in energy production and biosynthesis .

Properties

CAS No.

108321-21-7

Molecular Formula

C24H40LiN7O17P3S

Molecular Weight

830.6 g/mol

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/t13-,17-,18-,19+,23-;/m1./s1

InChI Key

CXNLEKKSVXVZAF-IEQRABFGSA-N

SMILES

[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Isomeric SMILES

[Li].CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

[Li].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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